

## Antifungal agent 13 chemical structure and properties

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Compound of Interest

Compound Name: Antifungal agent 13

Cat. No.: B15558414

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# In-depth Technical Guide: Antifungal Agent 13 (g22)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antifungal agent 13, also identified as compound g22 in the primary literature, is a novel pyrazolo[3,4-d]pyrimidin-4-one derivative that has demonstrated significant potential as a fungicidal agent. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, with a focus on its efficacy against the plant pathogenic fungus Sclerotinia sclerotiorum. The information presented herein is synthesized from the foundational research by Cheng X, et al., in the Journal of Agricultural and Food Chemistry.

### **Chemical Structure and Properties**

Antifungal agent 13 (g22) is a synthetic compound with the molecular formula C<sub>21</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>4</sub>O. Its chemical name is 5-(2-chloroethyl)-1-(p-tolyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The structure is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a p-tolyl group at the N1 position of the pyrazole ring, a trifluoromethyl group at the 6-position of the pyrimidine ring, and a 2-chloroethyl group at the N5 position of the pyrimidinone ring.



Table 1: Physicochemical Properties of Antifungal Agent 13 (g22)

Property	Value	
Molecular Formula	C21H16ClF3N4O	
Molecular Weight	448.83 g/mol	
CAS Number	2834776-94-0	
SMILES	O=C1C2=C(N(N=C2)C3=CC=C(C)C=C3)N=C( N1CCCl)C(F)(F)F	
Appearance	Not specified in abstract	
Melting Point	Not specified in abstract	
Solubility	Not specified in abstract	

### **Biological Activity**

**Antifungal agent 13** (g22) has shown notable in vitro and in vivo activity against Sclerotinia sclerotiorum, a widespread and destructive plant pathogen.

#### **In Vitro Antifungal Activity**

The compound exhibits potent inhibitory effects on the mycelial growth of S. sclerotiorum.

Table 2: In Vitro Antifungal Activity of **Antifungal Agent 13** (g22) against Sclerotinia sclerotiorum

Compound	EC <sub>50</sub> (mg/L)[1][2]
Antifungal Agent 13 (g22)	1.25[1][2]
Boscalid (Commercial Fungicide)	0.96[1]
Fluopyram (Commercial Fungicide)	1.91[1]

#### **In Vivo Protective Activity**



In greenhouse trials, **Antifungal agent 13** (g22) demonstrated strong protective effects against S. sclerotiorum infection on rapeseed leaves, comparable to the commercial fungicide boscalid.

Table 3: In Vivo Protective Activity of **Antifungal Agent 13** (g22) against S. sclerotiorum on Rapeseed

Compound	Protective Effect (%) - 24h[1]	Protective Effect (%) - 48h[1]
Antifungal Agent 13 (g22)	95.23[1]	93.78[1]
Boscalid	96.63[1]	93.23[1]

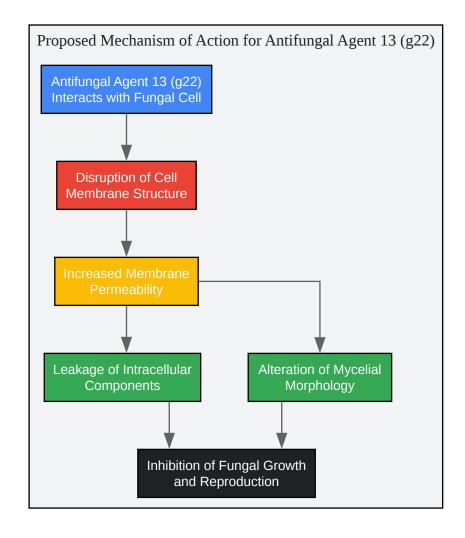
#### **Mechanism of Action**

Preliminary studies suggest that the antifungal mechanism of agent 13 (g22) involves the disruption of fungal cell integrity. The proposed mechanism is not based on a single, specific enzyme inhibition but rather a broader impact on cellular structure and function.

Key observations from mechanistic studies indicate that compound g22:

- Alters Mycelial Morphology: Treatment leads to abnormal and irregular growth of S. sclerotiorum mycelia.
- Increases Cell Membrane Permeability: The compound compromises the integrity of the fungal cell membrane, leading to leakage of intracellular components.[1][2]
- Destroys Cell Membrane Integrity: This is a direct consequence of the increased permeability, ultimately leading to cell death.[1][2]





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Caption: Proposed mechanism of action for **Antifungal Agent 13** (g22).

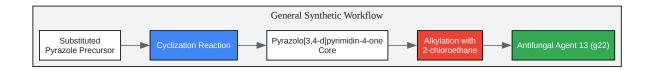
#### **Experimental Protocols**

The following are summaries of the probable experimental methodologies based on standard practices in antifungal research and the information available in the abstracts.

#### Synthesis of Antifungal Agent 13 (g22)

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves a multi-step process. A likely synthetic route would start from a substituted pyrazole, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step would involve the alkylation of the pyrimidinone nitrogen with 2-chloroethane.





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Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidin-4-one derivatives.

#### In Vitro Antifungal Assay (Mycelial Growth Inhibition)

- Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
- Incorporation of Test Compound: Antifungal agent 13 (g22) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
- Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of S. sclerotiorum is placed in the center of each PDA plate.
- Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
- Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without the antifungal agent) reaches the edge of the plate.
- Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control. The EC<sub>50</sub> value is determined by probit analysis.

#### In Vivo Protective Assay (Detached Leaf Method)

- Plant Material: Healthy rapeseed leaves are collected and surface-sterilized.
- Application of Test Compound: A solution of Antifungal agent 13 (g22) at a specific concentration is sprayed evenly onto the surface of the leaves. Control leaves are sprayed with a solution containing the solvent only.
- Inoculation: After the leaves have dried, a mycelial plug of S. sclerotiorum is placed on the center of each leaf.



- Incubation: The leaves are placed in a high-humidity chamber at a controlled temperature.
- Disease Assessment: The lesion diameter on each leaf is measured at 24 and 48 hours post-inoculation.
- Calculation of Protective Effect: The protective effect is calculated as the percentage reduction in lesion diameter compared to the control.

#### **Cell Membrane Permeability Assay**

- Fungal Culture:S. sclerotiorum is grown in a liquid medium to obtain a sufficient quantity of mycelia.
- Treatment: The mycelia are harvested, washed, and resuspended in a buffer containing different concentrations of Antifungal agent 13 (g22).
- Conductivity Measurement: The electrical conductivity of the supernatant is measured at various time points using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the damaged cell membranes.

#### **Safety Profile**

An important aspect of the development of new fungicides is their safety towards non-target organisms. Preliminary studies have shown that **Antifungal agent 13** (g22) did not harm the growth or reproduction of Italian bees, suggesting a favorable safety profile for this important pollinator.[1][2]

#### **Conclusion**

Antifungal agent 13 (g22), a novel pyrazolo[3,4-d]pyrimidin-4-one derivative, demonstrates potent and promising antifungal activity against the economically important plant pathogen Sclerotinia sclerotiorum. Its efficacy is comparable to that of established commercial fungicides. The proposed mechanism of action, involving the disruption of cell membrane integrity, suggests a mode of action that could be effective against a range of fungal pathogens. The favorable preliminary safety data concerning Italian bees further enhances its potential as a lead compound for the development of new, effective, and safer agricultural fungicides. Further



research is warranted to fully elucidate its spectrum of activity, mode of action, and to conduct comprehensive toxicological and environmental impact studies.

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